Manganesephosphateacidtetrahydrate

Description

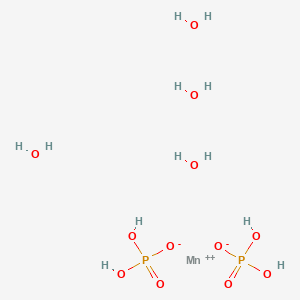

Chemical Formula: Mn(H₂PO₄)₂·4H₂O . Synonyms: Manganese dihydrogen phosphate, manganese bis(dihydrogen phosphate) . Physical Properties:

- Appearance: Not explicitly stated in evidence, but analogous compounds (e.g., magnesium phosphates) are typically crystalline solids .

- Hydration: Tetrahydrate structure, indicating four water molecules per formula unit .

Safety Profile: - Limited toxicological data (acute toxicity, carcinogenicity, etc.) are available .

- Requires personal protective equipment (PPE) including dust masks, chemical gloves, and protective eyewear during handling .

Properties

Molecular Formula |

H12MnO12P2 |

|---|---|

Molecular Weight |

320.97 g/mol |

IUPAC Name |

dihydrogen phosphate;manganese(2+);tetrahydrate |

InChI |

InChI=1S/Mn.2H3O4P.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H3,1,2,3,4);4*1H2/q+2;;;;;;/p-2 |

InChI Key |

JJDIMABKAJGYEG-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganesephosphateacidtetrahydrate can be synthesized through various methods. One common method involves the reaction of manganese(II) sulfate with phosphoric acid, followed by the addition of water to form the tetrahydrate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reactant concentrations, temperature, and pH to achieve high yields and purity. The use of advanced techniques such as crystallization and filtration helps in obtaining the final product with the desired properties .

Chemical Reactions Analysis

Types of Reactions

Manganesephosphateacidtetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.

Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce manganese(III) phosphate, while reduction reactions can yield manganese(II) compounds .

Scientific Research Applications

Industrial Coatings

Manganese Phosphate Coating

Manganese phosphate coatings are widely used in the automotive and aerospace industries due to their excellent anti-corrosive properties and ability to reduce friction. These coatings are applied to components such as:

- Bushings

- Bearings

- Fasteners (nuts, bolts)

- Mechanical gears

The coating process involves several steps, including degreasing, acid washing, and the application of the manganese phosphate layer. This treatment enhances the surface hardness and provides a lubricating effect, which is crucial for moving parts .

Benefits of Manganese Phosphate Coatings

- Corrosion Resistance : Protects metal surfaces from oxidation.

- Wear Resistance : Increases the lifespan of components by reducing wear from friction.

- Lubrication : Absorbs oil and other lubricants, facilitating smoother operation of mechanical parts.

Nutritional Supplement

Manganese phosphate acid tetrahydrate serves as a nutritional supplement in animal feed to prevent manganese deficiency, which can lead to various health issues in livestock. Manganese is essential for several biological processes, including bone formation and metabolism .

Case Study: Livestock Health

A study demonstrated that including manganese supplements in the diet of poultry improved growth rates and overall health, highlighting the importance of manganese in animal husbandry .

Chemical Production

In chemical manufacturing, manganese phosphate acid tetrahydrate acts as a catalyst in various reactions. Its role is particularly significant in the production of polymers and plastics .

Applications in Synthesis

- Catalyst for Organic Reactions : Used in synthesizing various organic compounds.

- Intermediate for Pharmaceuticals : Serves as a precursor in pharmaceutical formulations due to its stability and reactivity .

Environmental Applications

Manganese phosphate coatings are also explored for their potential in environmental applications, such as:

- Water Treatment : The compound can be utilized to remove contaminants from water sources.

- Soil Remediation : Its properties may aid in soil decontamination processes .

Table 1: Properties of Manganese Phosphate Coatings

| Property | Description |

|---|---|

| Corrosion Resistance | Excellent |

| Wear Resistance | High |

| Lubrication | Effective oil absorption |

| Application Industries | Automotive, Aerospace |

Table 2: Nutritional Benefits of Manganese

| Benefit | Description |

|---|---|

| Bone Health | Essential for bone formation |

| Metabolism | Aids in metabolic processes |

| Antioxidant Activity | Reduces oxidative stress |

Mechanism of Action

The mechanism of action of manganesephosphateacidtetrahydrate involves its interaction with molecular targets and pathways within biological systems. For example, in drug delivery, the compound can bind to specific receptors on cell surfaces, facilitating the targeted delivery of therapeutic agents. In medical imaging, it acts as a contrast agent by enhancing the visibility of certain tissues or structures .

Comparison with Similar Compounds

Magnesium Phosphate Hydrates

Monomagnesium Phosphate Tetrahydrate (MMPT)

- Formula : Mg(H₂PO₄)₂·4H₂O .

- Synthesis : Reaction of phosphoric acid with magnesium oxide/hydroxide .

- Applications : Used in cements (e.g., newberyite cements) and as a precursor in fertilizer production .

- Key Differences: Cation: Magnesium vs. manganese, leading to differences in ionic radius and reactivity.

Dimagnesium Phosphate Trihydrate

- Formula : MgHPO₄·3H₂O .

- Properties : White crystalline powder, soluble in water and acids .

- Applications : Fertilizers, food additives, and fireproofing agents .

Sodium Ammonium Phosphate Tetrahydrate

Manganese Acetate Tetrahydrate

- Formula : Mn(CH₃COO)₂·4H₂O .

- Properties :

- Applications : Catalyst, fertilizer component .

- Key Differences :

- Anion : Acetate vs. phosphate, leading to distinct chemical reactivity (e.g., acetate’s role in organic synthesis vs. phosphate’s buffering capacity).

Calcium Phosphate Hydrates

- Example : Calcium dihydrogen phosphate hydrate (Ca(H₂PO₄)₂·H₂O) .

- Properties : Common in fertilizers and biomedical materials (e.g., bone grafts).

- Comparison: Cation: Calcium’s larger ionic radius affects solubility and biological compatibility. Hydration: Varies widely (e.g., monohydrate vs. tetrahydrate) .

Biological Activity

Manganese phosphate acid tetrahydrate (MnPO₄·4H₂O) is a compound that has garnered attention for its biological activity, particularly in relation to its roles in various biochemical processes and potential therapeutic applications. This article delves into the biological significance of this compound, supported by research findings, data tables, and case studies.

Overview of Manganese in Biological Systems

Manganese (Mn) is an essential trace element involved in numerous biological functions, including enzyme activation, antioxidant defense, and bone formation. It serves as a cofactor for several enzymes, such as superoxide dismutase, which protects cells from oxidative stress. The balance of manganese is critical; both deficiency and excess can lead to pathological conditions.

Manganese phosphate acid tetrahydrate can be synthesized through various methods, including precipitation from manganese and phosphate sources under controlled conditions. The synthesis typically involves reacting soluble manganese salts with phosphoric acid in the presence of water at specific temperatures to ensure the formation of the tetrahydrate form.

Synthesis Methodology

| Step | Description |

|---|---|

| 1 | Dissolve soluble manganese and phosphate sources in deionized water. |

| 2 | Adjust pH using acid or base to control precipitation. |

| 3 | Stir the mixture at elevated temperatures (30-90°C). |

| 4 | Cool the solution naturally to room temperature. |

| 5 | Wash, filter, and dry the precipitate to obtain MnPO₄·4H₂O. |

Antioxidant Properties

Research indicates that manganese phosphate exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is particularly relevant in contexts such as cancer therapy, where oxidative stress plays a dual role—promoting cell death in cancer cells while protecting normal cells.

Enzymatic Functions

Manganese phosphate is involved in various enzymatic reactions:

- Superoxide Dismutase Activity : Mn acts as a cofactor for superoxide dismutase (SOD), which catalyzes the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen.

- Phosphorylation Reactions : Manganese ions are crucial for the activity of kinases and phosphatases that regulate cellular signaling pathways.

Case Studies

- Anticancer Activity : A study demonstrated that manganese-based complexes, including manganese phosphate derivatives, showed promising anticancer activity against multiple cancer cell lines (e.g., MCF-7, HeLa). The mechanism involved ROS generation leading to mitochondrial dysfunction and apoptosis induction .

- Antibacterial Effects : Research on Streptococcus pneumoniae indicated that manganese homeostasis is vital for bacterial survival. Disruption of manganese levels affected cell division and growth dynamics . This suggests potential applications for manganese phosphate in antimicrobial therapies.

- Bone Health : Manganese is known to play a role in bone formation and mineralization. Studies have shown that manganese supplementation can enhance bone density and strength, highlighting the importance of manganese phosphate in orthopedic applications .

Table 1: Biological Activities of Manganese Phosphate Compounds

Table 2: Synthesis Conditions for Manganese Phosphate Acid Tetrahydrate

| Parameter | Value |

|---|---|

| Molar Ratio (P:Mn) | 1-2:1 |

| Temperature | 30-90°C |

| pH | Adjusted to ~2 |

| Reaction Time | 0.5 - 3 hours |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Manganese(II) phosphate acid tetrahydrate, and what critical parameters influence crystallinity?

- Methodological Answer : Synthesis typically involves co-precipitation under controlled pH (4.5–6.0) using manganese salts (e.g., MnSO₄·4H₂O) and phosphoric acid. Crystallinity is influenced by:

- Reagent stoichiometry : Excess phosphate ions can lead to amorphous phases.

- Temperature : Slow crystallization at 60–80°C improves crystal structure .

- pH stability : Buffered solutions (e.g., acetate) minimize hydrolysis side reactions .

Q. Which spectroscopic techniques are most effective for characterizing manganese phosphate hydrates?

- Methodological Answer :

- FTIR : Identifies phosphate group vibrations (e.g., PO₄³⁻ asymmetric stretching at 1000–1100 cm⁻¹) and hydrate bands (O-H stretching at 3200–3600 cm⁻¹) .

- XRD : Resolves crystal structure (compare to ICSD database for Mn₃(PO₄)₂·4H₂O patterns) .

- Thermogravimetric Analysis (TGA) : Quantifies hydrate content (weight loss at 100–200°C for water removal) .

Q. What safety protocols are essential when handling manganese phosphate compounds?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of Mn²⁺ dust (linked to neurotoxicity) .

- PPE : Acid-resistant gloves and goggles (phosphoric acid is corrosive) .

- Waste disposal : Neutralize acidic residues with CaCO₃ before disposal .

Advanced Research Questions

Q. How can fractional factorial designs optimize reaction conditions for synthesizing manganese phosphate complexes?

- Methodological Answer : A 3ⁿ⁻ᵏ fractional factorial design (e.g., 3⁴⁻¹) efficiently tests multiple variables:

- Variables : Temperature (40–80°C), reaction time (2–24 hrs), acid type (H₃PO₄ vs. acetic acid), and Mn:P molar ratio (1:1 to 1:3).

- Response surface modeling : Identifies interactions (e.g., high temperature + excess phosphate reduces yield due to Mn²⁺ oxidation) .

- Validation : Confirm optimal conditions (e.g., 60°C, 12 hrs, Mn:P = 1:2) via triplicate experiments .

Q. How to resolve contradictions in thermal stability data across different studies?

- Methodological Answer :

- Controlled dehydration experiments : Compare TGA curves under inert (N₂) vs. oxidative (air) atmospheres; Mn²⁺ oxidation in air alters decomposition pathways .

- Phase purity verification : Impurities (e.g., MnO₂) from synthesis can skew stability results. Use XRD to confirm sample homogeneity .

- Cross-study normalization : Standardize heating rates (e.g., 5°C/min) and sample mass (5–10 mg) to enable direct comparisons .

Q. What statistical methods are suitable for analyzing variable interactions in manganese phosphate synthesis?

- Methodological Answer :

- ANOVA : Quantifies significance of individual variables (e.g., temperature contributes 45% variance in yield) .

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with >5 variables (e.g., pH, ionic strength, stirring rate) .

- Error propagation analysis : Accounts for uncertainties in reagent purity (±2%) and instrumental drift (±0.5°C) .

Data Contradiction Analysis Framework

Key Experimental Parameters Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.